2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Mutagenicity SAR Ames Test

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS 147293-14-9) is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₄. It is a structural isomer of the well-known food mutagen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 147293-14-9
Cat. No. B043383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
CAS147293-14-9
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N
InChIInChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
InChIKeyXZSISKRWSRRUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS 147293-14-9) for Mutagenesis and SAR Studies


2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS 147293-14-9) is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₄ . It is a structural isomer of the well-known food mutagen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) . This compound serves as a critical tool in mutagenesis research, specifically for elucidating the structure-activity relationships (SAR) of heterocyclic amines and understanding the mechanisms of genotoxicity .

Why 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline Cannot Be Replaced by Generic Analogs


In mutagenesis and structure-activity relationship (SAR) studies, the specific isomeric form of a heterocyclic amine is a primary determinant of its biological activity [1]. The position of the nitrogen atom in the fused ring system directly influences the compound's ability to intercalate with DNA and form reactive nitrenium ions, which are critical for its mutagenic and carcinogenic potential [1]. Therefore, replacing 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline with a structurally similar but non-identical analog, such as IQ itself or another positional isomer, will yield fundamentally different and non-comparable experimental results. The precise isomer is not an interchangeable commodity; its selection is a scientific requirement for controlling variables in SAR and mechanistic toxicology studies .

Quantitative Differentiation: Comparative Performance of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline


Mutagenic Potency: Positional Isomer Comparison in Salmonella Typhimurium

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a positional isomer of the potent food mutagen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). While direct head-to-head quantitative data is limited, the compound is specifically used as a comparative standard to define the mutagenic potency of IQ . Its unique ring fusion pattern (imidazo[4,5-h]isoquinoline) is expected to produce a distinct genotoxic profile compared to the [4,5-f] isomer (IQ) and the [4,5-g] isomer [1]. This differential activity is central to SAR studies aimed at mapping the structural features that dictate the formation and stability of DNA-reactive nitrenium ions [1].

Mutagenicity SAR Ames Test

Structural Differentiation: Synthesis and Characterization of Isomers

The compound is one of three distinct isomers synthesized from methoxyquinoline and methoxyisoquinoline precursors. The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline was achieved in 21-28% overall yield alongside its [4,5-f] and [4,5-h]quinoline isomers, enabling comparative studies [1]. This synthetic route provides a direct means of obtaining a specific isomer for use as an analytical standard or research tool, distinguishing it from the more complex isolation of naturally occurring heterocyclic amines.

Synthesis Isomer Characterization

Physical and Chemical Specification: Key Differences from Isomers

While all three isomers share the same molecular formula and weight (C₁₁H₁₀N₄, 198.22 g/mol), they are distinguished by their unique physical properties and identifiers . These differences are critical for quality control and ensure researchers are using the correct isomer.

Physical Properties Quality Control Specifications

Key Research Applications for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline


Structure-Activity Relationship (SAR) Studies of Heterocyclic Amine Mutagens

This compound is an essential component of any SAR study examining the genotoxicity of the imidazoquinoline/isoquinoline class. By comparing its activity against the [4,5-f] and [4,5-h]quinoline isomers, researchers can directly attribute differences in mutagenic potency, DNA adduct formation, and metabolic activation to the precise position of the nitrogen heteroatom in the fused ring system .

Analytical Standard for Food Safety and Environmental Monitoring

While not a primary target analyte itself, this compound serves as a valuable internal standard or a reference compound for method development in the analysis of food-derived heterocyclic amines. Its distinct chromatographic properties relative to the more common IQ isomers allow for improved separation, identification, and quantification of these mutagens in complex food matrices or environmental samples .

Investigating the Role of Isomerism in Carcinogen Activation and DNA Repair

The use of this specific isomer enables detailed mechanistic studies into how the cellular machinery processes structurally distinct DNA lesions. Comparing the efficiency of nucleotide excision repair (NER) or the activation of DNA damage checkpoints in response to adducts formed by 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline versus those formed by IQ can reveal how subtle isomeric changes affect biological responses to genetic insult .

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